O-Desmethylverapamil (D-703)
Overview
Description
O-Desmethylverapamil (D-703) is a metabolite of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias . This compound belongs to the family of phenylbutylamines and is characterized by its unique chemical structure, which includes a methoxyphenyl group and a nitrile group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethylverapamil (D-703) typically involves the demethylation of Verapamil. This process can be achieved using various demethylating agents such as boron tribromide or aluminum chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of O-Desmethylverapamil (D-703) may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the demethylation reaction .
Chemical Reactions Analysis
Types of Reactions: O-Desmethylverapamil (D-703) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-Desmethylverapamil (D-703) has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of Verapamil metabolism.
Biology: Investigated for its effects on calcium ion channels in cellular studies.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new calcium channel blockers and related pharmaceuticals
Mechanism of Action
O-Desmethylverapamil (D-703) exerts its effects by inhibiting calcium ion influx through L-type calcium channels. This inhibition leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac contractility. The compound primarily targets the cardiovascular system, affecting both vascular smooth muscle cells and cardiac myocytes .
Comparison with Similar Compounds
Verapamil: The parent compound, used widely in clinical settings.
Diltiazem: Another calcium channel blocker with a similar mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with distinct chemical properties
Uniqueness: O-Desmethylverapamil (D-703) is unique due to its specific metabolic pathway and its role as a metabolite of Verapamil. Unlike other calcium channel blockers, it provides insights into the metabolic fate of Verapamil and its pharmacological effects .
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(4-hydroxy-3-methoxyphenyl)-2-propan-2-ylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-10-22(29)24(17-21)31-5)13-7-14-28(3)15-12-20-8-11-23(30-4)25(16-20)32-6/h8-11,16-17,19,29H,7,12-15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKVZSXOMGNZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893313 | |
Record name | alpha-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-4-hydroxy-3-methoxy-alpha-(1-methylethyl)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67018-80-8 | |
Record name | D-703 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-4-hydroxy-3-methoxy-alpha-(1-methylethyl)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-703 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y85567OK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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